![molecular formula C19H22N4O B3016570 N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-41-1](/img/structure/B3016570.png)

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

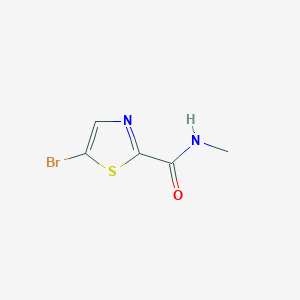

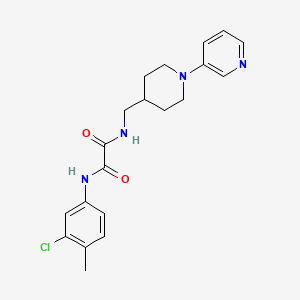

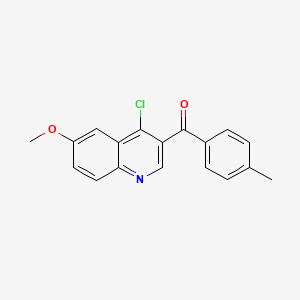

This compound is a complex organic molecule that contains an indole and a benzimidazole moiety. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Benzimidazole is a type of organic compound consisting of a fusion of benzene and imidazole . The presence of these moieties could suggest potential biological activity, as both indoles and benzimidazoles are prevalent in a variety of biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes an indole ring and a benzimidazole ring connected by an ethyl chain . These structures are likely to contribute to the compound’s properties and potential biological activities .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the indole and benzimidazole rings . Both of these structures have regions of electron density that could potentially be involved in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of nitrogen in the indole and benzimidazole rings could potentially allow for hydrogen bonding .Applications De Recherche Scientifique

Cancer Treatment

Indole derivatives, like the one , have been identified as biologically active compounds that can be used in the treatment of cancer cells. They exhibit properties that can inhibit the growth of cancerous cells and may be used in the development of new chemotherapeutic agents .

Antimicrobial Activity

These compounds have also shown promise in antimicrobial applications. Their structure allows them to interact with microbial cell membranes or enzymes, disrupting their function and leading to the death of the pathogen .

Treatment of Disorders

The indole moiety is significant in cell biology and has been associated with the treatment of various disorders in the human body. This includes neurological disorders where modulation of neurotransmitter activity is required .

Synthesis of Alkaloids

Indole derivatives are prevalent in many natural alkaloids. The compound could be used as a precursor or intermediate in the synthesis of complex alkaloids with various biological activities .

HIV-1 Inhibition

Some indole derivatives have been studied for their potential to inhibit HIV-1. Molecular docking studies suggest that these compounds can bind to the active site of HIV-1 protease, preventing the virus from replicating .

Green Chemistry Applications

The synthesis of indole and imidazole derivatives can be achieved through green chemistry approaches. These methods reduce the use of harmful solvents and promote the use of sustainable resources, making the production of such compounds more environmentally friendly .

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(2-methylindol-1-yl)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-13-10-14-4-2-3-5-18(14)23(13)9-8-20-19(24)15-6-7-16-17(11-15)22-12-21-16/h2-5,10,12,15H,6-9,11H2,1H3,(H,20,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECQOEGHWVOTBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C3CCC4=C(C3)NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B3016487.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016494.png)

![2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3016505.png)

![methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate](/img/structure/B3016509.png)

![(E)-N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B3016510.png)